![molecular formula C6H7ClN2 B2827917 3-Chloro-4,5-dimethyl-pyridazine CAS No. 36161-53-2](/img/structure/B2827917.png)
3-Chloro-4,5-dimethyl-pyridazine
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Overview
Description
3-Chloro-4,5-dimethyl-pyridazine is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This nucleus is also known as a “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profiles .
Synthesis Analysis
Pyridazinones can be synthesized through various methods. For instance, one approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine .Molecular Structure Analysis
The molecular structure of pyridazinones is characterized by nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The dipole moment of pyridazine is the largest of the three diazine heterocycles .Chemical Reactions Analysis
Pyridazinones have been found to exhibit a wide range of chemical reactions. For example, they can undergo reactions that result in the formation of various pharmacologically active compounds .Scientific Research Applications
- Pyridazinones have demonstrated antimicrobial activity against various pathogens. Researchers have reported their effectiveness against bacteria, fungi, and other microorganisms .
- Certain pyridazinones have been investigated as antihypertensive agents, potentially regulating blood pressure .
- Pyridazinones have been studied for their bronchodilatory effects (useful in asthma treatment) and anti-allergic actions .
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antihypertensive and Cardiovascular Applications
Anticancer Potential
Bronchodilatory and Anti-Allergic Properties
Neurological and Psychiatric Disorders
Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more
Mechanism of Action
Target of Action
3-Chloro-4,5-dimethyl-pyridazine is a derivative of pyridazine, which is known to exhibit a wide range of pharmacological activities Pyridazinone derivatives, a category that includes 3-chloro-4,5-dimethyl-pyridazine, have been found to interact with a variety of biological targets, leading to diverse physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Chloro-4,5-dimethyl-pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . This suggests that these compounds, including 3-Chloro-4,5-dimethyl-pyridazine, may have favorable ADME properties.
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4,5-dimethylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-9-6(7)5(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFHXCZBROHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=C1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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